molecular formula C11H10F3NO3 B3422914 L-Phenylalanine, N-(trifluoroacetyl)- CAS No. 2728-61-2

L-Phenylalanine, N-(trifluoroacetyl)-

Cat. No.: B3422914
CAS No.: 2728-61-2
M. Wt: 261.20 g/mol
InChI Key: WVHMOENDFIKQBZ-UHFFFAOYSA-N
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Description

L-Phenylalanine, N-(trifluoroacetyl)- is a chemically modified derivative of the essential amino acid L-phenylalanine, where the amino group is substituted with a trifluoroacetyl (TFA) group. This modification significantly alters its physicochemical and biochemical properties, making it valuable in synthetic chemistry, peptide synthesis, and radiopharmaceutical applications. Its molecular formula is C₁₁H₁₀F₃NO₃, with a molecular weight of 275.22 g/mol (CAS: 23635-30-5) . The trifluoroacetyl group enhances lipophilicity (logP: 2.654) and reduces solubility (log10WS: -1.44) compared to unmodified phenylalanine, which influences its stability and reactivity in organic reactions .

The compound is frequently used as a protected intermediate in peptide synthesis to prevent unwanted side reactions at the amino group. For example, it serves as a precursor in the synthesis of fluorinated radiopharmaceuticals like 6-[¹⁸F]fluoro-m-tyrosine (FMT), where its trifluoroacetyl group stabilizes the molecule during fluorination and purification steps .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMOENDFIKQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275946
Record name L-Phenylalanine, N-(trifluoroacetyl)-
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Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-09-4, 2728-61-2
Record name Trifluoroacetyl-L-phenylalanine
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Record name L-Phenylalanine, N-(trifluoroacetyl)-
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Record name N-Trifluoroacetyl-l-phenylalanine
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine, N-(trifluoroacetyl)- can be synthesized through the reaction of L-phenylalanine with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of L-Phenylalanine, N-(trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-(trifluoroacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-(trifluoroacetyl)- primarily involves its role as a protected amino acid. The trifluoroacetyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Acylated phenylalanine derivatives vary in lipophilicity, solubility, and metabolic stability based on their protecting groups. Key comparisons include:

Compound logP logS (log10WS) Key Features Reference
N-(Trifluoroacetyl)-L-phenylalanine 2.654 -1.44 High lipophilicity; stable under acidic conditions
N-Acetyl-L-phenylalanine ~1.2* ~-0.8* Moderate lipophilicity; hydrolyzes readily
N-(Chloroacetyl)-L-phenylalanine ~2.1* ~-1.2* Electrophilic reactivity; used in alkylation

*Estimated from analogous compounds.

The trifluoroacetyl group’s strong electron-withdrawing nature increases resistance to enzymatic degradation compared to acetyl or chloroacetyl groups, making it preferable for applications requiring metabolic stability .

Toxicity Profile

  • N-(Trifluoroacetyl)-phenylalanine derivatives exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), similar to triazole-based phenylalanine analogs (LD₅₀ ~160–320 mg/kg) .
  • In contrast, chloroacetylated phenylalanine derivatives show higher cytotoxicity due to their electrophilic reactivity .

Biological Activity

L-Phenylalanine, N-(trifluoroacetyl)- is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a trifluoroacetyl (TFA) group. This modification not only enhances its stability but also influences its biological activity, making it a valuable compound in biochemical research and applications.

Overview of L-Phenylalanine

L-Phenylalanine is an essential amino acid that serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine and norepinephrine. The trifluoroacetyl modification alters its interaction with enzymes and cellular pathways, which is critical for understanding its biological activity.

Biochemical Pathways

L-Phenylalanine, N-(trifluoroacetyl)- is involved in metabolic pathways similar to those of L-phenylalanine. It interacts with enzymes like phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine into ammonia and trans-cinnamic acid. This reaction is crucial for the biosynthesis of various aromatic compounds and influences cellular metabolism.

Cellular Effects

Research indicates that L-Phenylalanine, N-(trifluoroacetyl)- impacts cell signaling pathways and gene expression. Its binding interactions with biomolecules can modulate cellular functions, influencing processes such as insulin signaling. A study demonstrated that elevated levels of phenylalanine could impair insulin signaling and glucose uptake in adipocytes, suggesting potential implications for metabolic disorders like type 2 diabetes .

Case Studies

  • Insulin Signaling Impairment : In a study involving C57BL/6J mice fed a phenylalanine-rich diet, it was observed that increased serum phenylalanine levels led to significant disruptions in insulin signaling pathways. The treatment with methylated phenylalanine (Me-Phe) blocked insulin-induced glucose uptake, indicating a direct effect on insulin receptor activity .
  • Role in Drug Development : The unique properties of L-Phenylalanine, N-(trifluoroacetyl)- have made it a subject of interest in pharmaceutical research. Its ability to act as a protected amino acid allows for its use in peptide synthesis and drug formulation, enhancing the stability and efficacy of therapeutic agents.

Data Tables

Property Value
Chemical FormulaC9H8F3N O2
Molar Mass215.17 g/mol
Solubility in Water9.97 g/L at 0 °C
Acidity (pKa)1.83 (carboxyl), 9.13 (amino)

Applications

L-Phenylalanine, N-(trifluoroacetyl)- has several applications across various fields:

  • Chemistry : As a building block in peptide synthesis.
  • Biology : In studies focusing on protein structure and function.
  • Medicine : Investigated for drug development and as a precursor in pharmaceutical synthesis.
  • Industry : Utilized in producing fine chemicals and complex molecules .

Q & A

Basic: What are the established synthetic routes for N-(trifluoroacetyl)-L-phenylalanine, and what critical parameters ensure high yield?

N-(Trifluoroacetyl)-L-phenylalanine is typically synthesized by reacting L-phenylalanine with trifluoroacetic anhydride (TFAA) under anhydrous conditions. Key parameters include:

  • Temperature control : Reactions are often conducted at 0–4°C to minimize side reactions like racemization .
  • Solvent choice : Dichloromethane or dimethylformamide (DMF) is preferred due to their inertness and ability to dissolve both amino acids and TFAA .
  • Stoichiometry : A molar ratio of 1:1.2 (L-phenylalanine:TFAA) ensures complete acylation while avoiding excess reagent contamination .
    Post-synthesis, purification via column chromatography or recrystallization removes unreacted reagents and byproducts .

Basic: How is the trifluoroacetyl group characterized spectroscopically, and what distinguishes it from other protecting groups?

The trifluoroacetyl group is identified using:

  • NMR : Distinct 19F^{19}\text{F} NMR signals at ~-75 ppm (CF3_3) and 1H^{1}\text{H} NMR peaks for the amide proton (~8.5–9.0 ppm) .
  • IR spectroscopy : Strong C=O stretching vibrations near 1680–1720 cm1^{-1} and CF3_3 absorptions at 1150–1250 cm1^{-1} .
    Unlike the acetyl group, the electron-withdrawing CF3_3 moiety increases electrophilicity, facilitating selective deprotection under mild basic conditions (e.g., aqueous K2_2CO3_3) .

Advanced: How does the trifluoroacetyl group influence intramolecular interactions in peptide synthesis or crystallography studies?

The trifluoroacetyl group enhances:

  • Hydrogen bonding : The electronegative CF3_3 group strengthens interactions with adjacent residues (e.g., backbone amides), stabilizing specific conformations in crystal lattices .
  • Hydrophobic effects : The CF3_3 moiety promotes non-polar interactions in protein-binding pockets, critical for drug design .
    In crystallography, these interactions lead to defined torsion angles (e.g., N18-C2-C3-C4 = 4° in ) and parallel molecular packing, aiding structural resolution .

Advanced: What challenges arise in X-ray crystallographic analysis of N-(trifluoroacetyl)-L-phenylalanine derivatives, and how are they mitigated?

Key challenges include:

  • Disorder in CF3_3 groups : Due to rotational flexibility, CF3_3 moieties may exhibit partial occupancy. Mitigation involves low-temperature data collection (e.g., 100 K) and restrained refinement .
  • H-atom positioning : Hydrogen atoms are often calculated geometrically and refined isotropically, with displacement parameters constrained to 1.2×Ueq_{\text{eq}} of parent atoms .
    Data collection using MoKα radiation (λ = 0.71069 Å) and SHELXL refinement software improves accuracy .

Advanced: How can researchers address contradictions in reported reaction yields or purity levels for this compound?

Discrepancies often stem from:

  • Deprotection efficiency : Residual trifluoroacetic acid (TFA) from synthesis can persist if purification steps (e.g., lyophilization or ion-exchange chromatography) are incomplete .
  • Solvent traces : Polar aprotic solvents like DMF may co-crystallize, altering purity. Use of 1H^{1}\text{H} NMR with D2_2O exchange or LC-MS detects such impurities .
    Standardized protocols (e.g., Pharmacopeial TFA limits ≤0.25%) and orthogonal analytical methods (HPLC, elemental analysis) ensure reproducibility .

Advanced: What methodologies optimize the stability of N-(trifluoroacetyl)-L-phenylalanine during storage and handling?

  • Storage conditions : Anhydrous environments (desiccated, -20°C) prevent hydrolysis of the trifluoroacetamide bond .
  • Light sensitivity : Amber glassware or opaque containers mitigate UV-induced degradation of the CF3_3 group .
  • Handling : Use of gloveboxes under nitrogen atmosphere avoids moisture absorption during weighing .

Methodological: How does the trifluoroacetyl group compare to tert-butoxycarbonyl (BOC) in peptide synthesis applications?

  • Deprotection : Trifluoroacetyl groups are removed under mild basic conditions (pH 9–10), whereas BOC requires strong acids (e.g., TFA), risking side reactions .
  • Steric effects : The compact CF3_3 group causes less steric hindrance than BOC, favoring higher coupling efficiency in solid-phase synthesis .
  • Compatibility : Trifluoroacetyl is stable under acidic conditions, making it suitable for orthogonal protection strategies alongside BOC .

Advanced: What strategies enable the use of N-(trifluoroacetyl)-L-phenylalanine in targeted drug delivery systems?

  • Prodrug design : The trifluoroacetyl group enhances lipophilicity, improving blood-brain barrier penetration. Enzymatic cleavage (e.g., esterases) releases active L-phenylalanine derivatives .
  • Conjugation : Click chemistry (e.g., CuAAC) links the CF3_3 group to targeting moieties (antibodies, peptides) without disrupting the amino acid backbone .
  • In vivo tracking : 19F^{19}\text{F} MRI leverages the CF3_3 signal for non-invasive monitoring of drug biodistribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Phenylalanine, N-(trifluoroacetyl)-
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